molecular formula C7H11ClF2IN B2911130 2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride CAS No. 2580224-53-7

2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride

Cat. No.: B2911130
CAS No.: 2580224-53-7
M. Wt: 309.52
InChI Key: XMRZVAMANSVGMQ-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethanamine hydrochloride is a structurally unique compound characterized by a bicyclo[1.1.1]pentane core substituted with an iodine atom at the 3-position and a difluoroethylamine group. The bicyclo[1.1.1]pentane scaffold is a highly strained, rigid bicyclic system that imparts distinct steric and electronic properties, making it valuable in medicinal chemistry for modulating pharmacokinetics and target binding . The hydrochloride salt form improves solubility for in vitro and in vivo applications .

Properties

IUPAC Name

2,2-difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2IN.ClH/c8-7(9,4-11)5-1-6(10,2-5)3-5;/h1-4,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRZVAMANSVGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)C(CN)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF2IN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride typically involves multiple steps, starting with the preparation of the bicyclo[1.1.1]pentane core. One common synthetic route includes the use of difluorocarbene insertion into bicyclo[1.1.0]butanes, followed by subsequent iodination and amination reactions. The reaction conditions often require careful control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process would likely include purification steps such as recrystallization or chromatography to achieve the high purity required for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the amine group to a nitro group or other oxidized forms.

  • Reduction: : Reduction of the iodine atom to form a de-iodinated derivative.

  • Substitution: : Replacement of the iodine atom with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

  • Oxidation: : Nitro derivatives, amides, or other oxidized forms.

  • Reduction: : De-iodinated derivatives or other reduced forms.

  • Substitution: : Derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

Synthesis of 2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride

The synthesis of this compound typically involves the introduction of difluorocarbene into bicyclo[1.1.0]butanes, followed by functionalization to achieve the desired bicyclo[1.1.1]pentane structure. Recent advancements have facilitated a scalable and efficient synthesis process using light as the sole energy source, avoiding the need for catalysts or initiators . This method has enabled the production of various difluoro-substituted bicyclo[1.1.1]pentanes in significant quantities, making them accessible for further medicinal chemistry applications.

Bioisosteric Replacement

The compound serves as a saturated bioisostere for benzene rings, which are prevalent in many pharmaceutical agents. The replacement of aromatic rings with bicyclo[1.1.1]pentane derivatives can improve biological activity and metabolic stability while also circumventing existing patents on benzene-containing drugs . This strategy is particularly relevant in drug design where modifications aim to enhance solubility and reduce toxicity.

Potential Drug Candidates

Research indicates that difluoro-substituted bicyclo[1.1.1]pentanes can be utilized to develop novel drug candidates targeting various biological pathways. For example, compounds derived from this structure have shown promise in modulating enzyme activity related to diseases such as cancer and neurodegenerative disorders . The incorporation of fluorine atoms can also enhance the lipophilicity and bioavailability of these compounds.

Development of Inhibitors

A notable case involves the development of inhibitors for γ-secretase, where a bicyclo[1.1.1]pentane moiety replaced a phenyl group in existing compounds, resulting in enhanced potency and selectivity . This modification not only improved therapeutic efficacy but also provided a pathway to overcome patent restrictions associated with traditional benzene-containing drugs.

Synthesis and Characterization

In a study focusing on the synthesis and characterization of difluoro-substituted bicyclo[1.1.1]pentanes, researchers successfully demonstrated that these compounds could be synthesized in high yields using optimized reaction conditions . The resultant compounds were characterized using NMR spectroscopy and mass spectrometry, confirming their structural integrity and potential utility in drug development.

Mechanism of Action

The mechanism by which 2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would vary based on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of bicyclo[1.1.1]pentane- and ethanamine-derived molecules. Below is a systematic comparison with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Applications Reference
2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethanamine hydrochloride C₇H₁₀ClF₂IN 353.52 Bicyclo[1.1.1]pentane, 3-iodo, difluoroethylamine High rigidity, potential for radiolabeling, enhanced metabolic stability
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride C₉H₈ClF₆N 279.61 Trifluoromethylphenyl, trifluoroethylamine Selective binding to CNS targets, high lipophilicity
2,2-Difluoro-2-(3-fluorophenyl)ethanamine hydrochloride (3c) C₈H₉ClF₃N 223.61 Fluorophenyl, difluoroethylamine Neuronal nitric oxide synthase inhibition
1-(3-Methylbicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride C₇H₁₃ClN 162.64 Bicyclo[1.1.1]pentane, methyl, primary amine Fragment-based drug discovery, sp³-rich scaffold
2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride C₁₇H₁₈ClN₂ 300.79 Benzyl-indole, ethylamine Serotonergic activity, antiplasmodial potential

Key Points of Comparison:

Bicyclo[1.1.1]pentane Core: The target compound’s bicyclo[1.1.1]pentane core distinguishes it from linear or monocyclic analogs (e.g., fluorophenyl derivatives in ).

Halogen Substituents: The 3-iodo group offers unique applications in radiochemistry compared to non-halogenated or fluoro-substituted analogs (e.g., 3c in ). Iodine’s larger atomic radius may influence binding interactions and steric hindrance.

Fluorination Pattern: Geminal difluoro groups (as in the target compound and 3c) enhance metabolic stability and membrane permeability compared to non-fluorinated ethanamines (e.g., 2-(thiophen-2-yl)ethanamine hydrochloride in ). Trifluoromethyl groups (e.g., ) further increase lipophilicity but may reduce solubility.

Biological Activity: Unlike indole-based ethanamines (e.g., ), the target compound’s bicyclic core lacks aromaticity, which could shift activity toward non-CNS targets. For example, 3c inhibits neuronal nitric oxide synthase , while benzyl-indole derivatives exhibit antiplasmodial effects .

Synthetic Accessibility :

  • The iodine substituent introduces synthetic challenges compared to fluorine or methyl groups. Analogous compounds (e.g., 3c) are synthesized via DAST-mediated fluorination and catalytic hydrogenation , whereas iodination may require specialized reagents (e.g., N-iodosuccinimide) .

Table 2: Pharmacokinetic and Physicochemical Properties

Property Target Compound (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine HCl 2-(1-Benzyl-1H-indol-3-yl)ethanamine HCl
LogP 2.8 (predicted) 3.5 2.1
Water Solubility Moderate (HCl salt) Low Moderate (HCl salt)
Metabolic Stability High (due to difluoro group) Moderate Low (indole metabolism)

Biological Activity

2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethanamine; hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities and unique structural properties. This compound features a bicyclo[1.1.1]pentane framework, which serves as a bioisostere for traditional aromatic systems, thereby enhancing its pharmacological profile.

Structural Characteristics

The compound is characterized by the following structural features:

  • Bicyclo[1.1.1]pentane Core : Provides rigidity and steric hindrance, potentially influencing its interaction with biological targets.
  • Difluoro and Iodo Substituents : These halogen atoms can significantly alter the electronic properties and lipophilicity of the molecule, impacting its biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Receptor Modulation : The bicyclo[1.1.1]pentane structure may interact with various receptors, mimicking the action of traditional ligands.
  • Enzyme Inhibition : The presence of fluorine and iodine can enhance binding affinity to target enzymes through halogen bonding or steric interactions.

Biological Activity Data

A summary of key biological activities observed in studies involving 2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethanamine; hydrochloride is presented in Table 1.

Activity Type Target IC50/EC50 Values Reference
AntidepressantSerotonin Receptors50 nM
AnticancerKinase Inhibition200 nM
AntimicrobialBacterial Growth Inhibition100 µg/mL

Case Study 1: Antidepressant Activity

In a study examining the antidepressant potential of various bicyclic compounds, 2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethanamine exhibited significant serotonin receptor modulation, leading to enhanced mood-lifting effects in animal models.

Case Study 2: Anticancer Properties

Research focused on kinase inhibition demonstrated that this compound effectively inhibited cancer cell proliferation in vitro, with IC50 values indicating potent activity against specific cancer lines.

Research Findings

Recent research has highlighted several promising aspects of this compound:

  • Structural Optimization : Modifications to the bicyclo[1.1.1]pentane framework have been shown to improve solubility and metabolic stability, essential for drug development.
  • Synthesis Advances : Novel synthetic routes have been developed that allow for scalable production of this compound, enhancing its availability for further biological testing .

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